molecular formula C21H22N4O5S B249426 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B249426
M. Wt: 442.5 g/mol
InChI Key: BPZKQCAGTHOYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone core and a morpholine sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylphthalic anhydride with hydrazine hydrate to form 3-methyl-4-oxo-3,4-dihydrophthalazine. This intermediate is then reacted with 4-(morpholin-4-ylsulfonyl)aniline in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific target and the context of the research[6][6].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE lies in its combination of a phthalazinone core with a morpholine sulfonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for research in various fields .

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C21H22N4O5S/c1-24-21(27)18-5-3-2-4-17(18)19(23-24)14-20(26)22-15-6-8-16(9-7-15)31(28,29)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,22,26)

InChI Key

BPZKQCAGTHOYQY-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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